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Compound of Interest

Compound Name:
2-(Chloromethyl)-4-

methylmorpholine

CAS No.: 40987-31-3

Cat. No.: B1520466 Get Quote

Introduction & Chemical Profile[1][2][3][4][5]
In the landscape of drug discovery, the morpholine ring is a "privileged structure" known for

improving the metabolic stability and water solubility of lipophilic drug scaffolds. 2-
(Chloromethyl)-4-methylmorpholine serves as a critical electrophilic building block, allowing

researchers to introduce the (4-methylmorpholin-2-yl)methyl moiety onto phenols, amines, and

thiols.

Unlike simple alkyl halides, this intermediate possesses unique reactivity driven by the internal

nitrogen atom.[1] This guide provides optimized protocols for its use, specifically addressing the

kinetic advantages provided by neighboring group participation (NGP) and the safety

constraints required for handling

-chloro amines.
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Property Specification

IUPAC Name 2-(Chloromethyl)-4-methylmorpholine

Molecular Formula C₆H₁₂ClNO

Molecular Weight 149.62 g/mol

Boiling Point ~65°C (at 12 mmHg)

Solubility
Soluble in DCM, THF, DMF, Acetonitrile;

Decomposes in water/alcohols over time.[2]

Stability
HCl Salt: Stable solid (hygroscopic). Free Base:

Unstable oil; prone to dimerization.

Mechanistic Insight: The Aziridinium Advantage
To use this intermediate effectively, one must understand that it does not react via a simple

S_N2 mechanism.[1] The tertiary amine at position 4 participates in the reaction, displacing the

chloride intramolecularly to form a highly reactive aziridinium ion.[1]

This transient species is the actual electrophile attacked by the nucleophile. This mechanism

explains why the reaction proceeds rapidly even with weak nucleophiles but also dictates that

protic solvents (alcohols) must be avoided to prevent solvolysis (formation of the alcohol

byproduct).
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Figure 1: The generation of the bicyclic aziridinium species, which acts as a "super-

electrophile" for rapid alkylation.[1]

Application Protocols
Protocol A: O-Alkylation of Phenols (Solubility
Enhancement)
Context: Common in the synthesis of Tyrosine Kinase Inhibitors (TKIs) where a morpholine tail

is added to the solvent-exposed region of the inhibitor to improve oral bioavailability.

Reagents:

Substrate: Phenolic precursor (1.0 equiv)[1]

Reagent: 2-(Chloromethyl)-4-methylmorpholine HCl (1.2 - 1.5 equiv)

Base: Cesium Carbonate (

) (3.0 equiv) or

(if cost-sensitive)[1]

Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Optional, accelerates Finkelstein-like activation.

[1]

Step-by-Step Methodology:

Free-Basing (In-situ): To a reaction vessel under nitrogen, add the phenolic substrate and

in anhydrous DMF. Stir at room temperature for 15 minutes to generate the phenoxide anion.

Addition: Add 2-(Chloromethyl)-4-methylmorpholine hydrochloride directly as a solid.

Note: The excess base will neutralize the HCl salt in situ.[1]

Heating: Heat the mixture to 60–80°C. Monitor by LC-MS.
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Insight: Do not exceed 100°C. High temperatures promote the dimerization of the

morpholine reagent.

Quench: Once conversion >95%, cool to room temperature. Pour into ice-water (5x reaction

volume).

Extraction: Extract with Ethyl Acetate (3x).

Purification (Acid-Base Wash):

Wash organic layer with 1N NaOH (removes unreacted phenol).

Extract organic layer with 1N HCl (pulls the basic product into the aqueous phase).

Discard organic layer (removes non-basic impurities).

Basify aqueous phase with

to pH 9.

Re-extract product into DCM.

Protocol B: N-Alkylation of Heterocycles
Context: Used for synthesizing GPCR ligands (e.g., piperazine or indole derivatives).[1]

Reagents:

Substrate: Indole or Piperazine derivative.

Base: Sodium Hydride (NaH) (60% dispersion, 1.5 equiv).[1]

Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology:

Deprotonation: Dissolve substrate in THF at 0°C. Add NaH portion-wise. Stir for 30 mins until

H₂ evolution ceases.
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Reagent Prep: In a separate vial, neutralize 2-(Chloromethyl)-4-methylmorpholine HCl

with saturated

, extract the free base into ether, dry over

, and concentrate immediately before use.

Critical: Do not store the free base; it polymerizes.

Coupling: Add the fresh free base solution dropwise to the reaction mixture at 0°C.

Reaction: Allow to warm to RT and stir for 12–18 hours.

Workup: Quench with saturated

. Evaporate THF. Partition between water and DCM.

Quality Control & Characterization
Due to the chiral center at C2, the stereochemical integrity of the product is critical if starting

from a chiral reagent.[1]

Method Parameter Acceptance Criteria

HPLC Purity (254 nm) > 95.0%

¹H-NMR N-Methyl Singlet 2.2 – 2.4 ppm (Characteristic)

¹H-NMR Morpholine Ring
Multiplets

3.5 – 4.0 ppm (Ether protons)

Chiral HPLC Enantiomeric Excess
> 98% ee (If using chiral

starting material)

Troubleshooting Guide:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1520466?utm_src=pdf-body
https://www.mdpi.com/1420-3049/27/18/6012
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Observation Root Cause Corrective Action

Low Yield (<30%) Hydrolysis of Aziridinium
Ensure solvent is anhydrous.

Avoid alcohols.

Dimerization High concentration Dilute reaction to 0.05 M.

Incomplete Reaction HCl Salt inhibition
Use stronger base or pre-free-

base the reagent.

Safety & Handling (The "Mustard" Warning)
While 2-(Chloromethyl)-4-methylmorpholine is less toxic than sulfur mustards, it is

structurally a nitrogen mustard analog (

-chloro amine). It possesses alkylating potential toward biological DNA.

Engineering Controls: Handle only in a certified chemical fume hood.

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1]

Decontamination: Quench spills with 10% aqueous ammonia or 5% sodium thiosulfate to

nucleophilically destroy the alkyl chloride.

Storage: Store the HCl salt in a desiccator at 4°C. It is hygroscopic; moisture converts it to

the alcohol (2-hydroxymethyl-4-methylmorpholine), rendering it useless for alkylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Application Note: 2-(Chloromethyl)-4-
methylmorpholine in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1520466#using-2-chloromethyl-4-methylmorpholine-
as-a-pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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